molecular formula C27H25N3O3 B11237244 N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide

Cat. No.: B11237244
M. Wt: 439.5 g/mol
InChI Key: SVBMNSRNXZTTFD-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an acetylcholinesterase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone core, which is then functionalized with a 4-methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable target for drug development .

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H25N3O3/c1-32-23-14-12-20(13-15-23)24-16-17-25(30-29-24)33-19-18-28-27(31)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-17,26H,18-19H2,1H3,(H,28,31)

InChI Key

SVBMNSRNXZTTFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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